molecular formula C8H15NO6 B1582819 N-Acetyl-D-Galactosamine CAS No. 14215-68-0

N-Acetyl-D-Galactosamine

Cat. No. B1582819
CAS RN: 14215-68-0
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of GalNAc involves a series of enzymes. For instance, UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT) is the initiating enzyme for mucin-type O-glycosylation in animals . This enzyme transfers a GalNAc residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain .


Molecular Structure Analysis

The molecular structure of GalNAc is C8H15NO6 . The molecular weight is 221.21 . The InChI key is OVRNDRQMDRJTHS-KEWYIRBNSA-N .


Chemical Reactions Analysis

GalNAc is involved in various chemical reactions. For instance, it is used in the synthesis of α- and β-glycosides of GalNAc using rare earth metal triflates . Also, N-acetylgalactosamine kinase is an enzyme that catalyzes the chemical reaction ATP + N-acetyl-D-galactosamine ADP + N-acetyl-alpha-D-galactosamine 1-phosphate .


Physical And Chemical Properties Analysis

GalNAc is a white powder with a melting point of 160 °C . It is soluble in water at a concentration of 50 mg/mL .

Scientific Research Applications

1. Hepatoprotective Effects

N-Acetyl-D-Galactosamine has been studied for its potential hepatoprotective effects. Research on boswellic acids indicated that pretreatment with these acids substantially reduced serum enzyme activities increased due to intoxication by galactosamine/salmonella endotoxin in mice, suggesting a protective effect against liver damage (Safayhi, Mack, & Ammon, 1991).

2. Impact on Protein and Glycoprotein Secretion

Studies have shown that administration of d-galactosamine leads to inhibition of protein and glycoprotein secretion by rat liver, impacting the secretory function and Golgi apparatus. This indicates its role in modifying cellular secretion processes (Bauer, Lukaschek, & Reutter, 1974).

3. Pharmacometabonomic Applications

N-Acetyl-D-Galactosamine has been used in pharmacometabonomic studies to understand the variability in response to galactosamine-induced hepatotoxicity. This research approach helps in characterizing xenobiotic and endogenous metabolic perturbations associated with different response phenotypes to galactosamine (Coen et al., 2012).

4. Role in Cancer and as a Drug Target

Research into UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyl transferase-6, a member of the N-acetyl-D-galactosamine transferase family, has shown its upregulation in various types of cancer. This enzyme's role in abnormal protein glycosylation in cancer makes it a potential target for chemotherapy (Banford & Timson, 2016).

5. Effects on Cell Aggregation and Mitogenic Activity

Studies have explored the effects of hexosamines and their acetyl derivatives, including N-Acetyl-D-Galactosamine, on cell aggregation and mitogenic activity. For instance, it was found to affect the aggregation of rat hepatoma cells and inhibit the mitogenic activity of phytohemagglutinin on human tonsil cells (Kuroda, 1974; Borberg, Yesner, Gesner, & Silber, 1968).

6. Inhibition of Superoxide Anion Release

N-Acetyl-galactosamine has been observed to inhibit the release of superoxide anion from human polymorphonuclear leukocytes, suggesting its potential anti-inflammatory properties (Kamel & Alnahdi, 1992).

Safety And Hazards

GalNAc may cause respiratory irritation and may be harmful in contact with skin . It may cause moderate irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

GalNAc has been used in the development of oligonucleotide therapeutics for various diseases, including cardiovascular diseases . It has also been used in the study of protein O-glycosylation . Future research directions may include further exploration of GalNAc’s role in intercellular communication and its potential use in drug delivery .

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-Galactosamine

CAS RN

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
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N-Acetylhexosamine dialdose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,300
Citations
F Maley, AL Tarentino, JF McGarrahan… - Biochemical …, 1968 - portlandpress.com
d-[1− 14 C]Galactosamine appears to be utilized mainly by the pathway of galactose metabolism in rat liver, as evidenced by the products isolated from the acid-soluble fraction of …
Number of citations: 119 portlandpress.com
V Piller, F Piller, JP CARTRON - European Journal of …, 1990 - Wiley Online Library
… (WFA), known to be specific for N-acetylD-galactosamine-(GalNAc) bearing glycoconjugates, have … N-Acetyl-D-galactosamine (GalNAc) is an important constituent of the carbohydrate …
Number of citations: 153 febs.onlinelibrary.wiley.com
WA Petri, MD Chapman, T Snodgrass, BJ Mann… - Journal of Biological …, 1989 - ASBMB
The galactose and N-acetyl-D-galactosamine-inhibitable adherence lectin of Entamoeba histolytica is a cell surface protein which mediates parasite adherence to human colonic mucus…
Number of citations: 228 www.jbc.org
J Roth - The Journal of cell biology, 1984 - rupress.org
… of mucin-type glycoproteins contain N-acetyl-Dgalactosamine (GaINAc) that is not found in N… chains O-glycosidically linked from N-acetylD-galactosamine (GaINAc)' to the hydroxyl …
Number of citations: 269 rupress.org
JL IGLESIAS, H LIS, N Sharon - European Journal of …, 1982 - Wiley Online Library
… Lactose, N‐acetyl‐d‐galactosamine and d‐galactose are 5, 16 and 35 times less active respectively. Lactose specifically perturbs the ultraviolet spectrum of the lectin in the aromatic …
Number of citations: 216 febs.onlinelibrary.wiley.com
AJ Jonas, RJ Speller, PB Conrad… - Journal of Biological …, 1989 - ASBMB
… -D-glucosamine and N-acetylD-galactosamine, products of … -glucosamine and N-acetyl-D-galactosamine uptake. Temper… -Dglucosamine by 90% and N-acetyl-D-galactosamine by 65%. …
Number of citations: 47 www.jbc.org
AM Wu, S Sugii - Carbohydrate research, 1991 - Elsevier
… Based on the binding specificities studied with glycan by precipitin-inhibition, competitive-binding, and hemagglutinin-inhibition assays, twenty d-galactose-or N-acetyl-d-galactosamine-…
Number of citations: 108 www.sciencedirect.com
H Borberg, J Woodruff, R Hirschhorn, B Gesner… - Science, 1966 - science.org
… N-AcetylD-galactosamine selectively inhibits the agglutination of leukocytes and erythrocytes by phytohemagglutinin. … In our study evidence has been obtained that N-acetyl-D-galactosamine …
Number of citations: 116 www.science.org
J Feng, CC Ling - Carbohydrate research, 2010 - Elsevier
2-Acetamido-2-deoxy-d-galactose (d-GalNAc) is an important monosaccharide widely distributed in nature. However, unlike its 4-epimer, the 2-acetamido-2-deoxy-d-glucose (d-GlcNAc)…
Number of citations: 18 www.sciencedirect.com
H Hassan, CA Reis, EP Bennett… - Journal of Biological …, 2000 - ASBMB
The initiation step of mucin-typeO-glycosylation is controlled by a large family of homologous UDP-GalNAc:polypeptideN-acetylgalactosaminyltransferases (GalNAc-transferases). …
Number of citations: 178 www.jbc.org

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